molecular formula C7H6INO2 B1329957 4-Iodo-2-nitrotoluene CAS No. 41252-97-5

4-Iodo-2-nitrotoluene

Cat. No. B1329957
M. Wt: 263.03 g/mol
InChI Key: QLMRDNPXYNJQMQ-UHFFFAOYSA-N
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Patent
US08877905B2

Procedure details

To a suspension of 4-methyl-3-nitroaniline (4.30 g, 28.26 mmol) in water (40 mL) cooled in ice-water bath, 98% sulfuric acid (1.89 mL) was added cautiously (Herm et al., 2002, which is incorporated herein by reference). Sodium chloride was added into the ice-water bath to lower the temperature to minus 2° C., and a solution of NaNO2 (2.15 g, 31.10 mmol) in water (10 mL) was added at a rate that the reaction temperature did not exceed 0° C. Upon completion of the addition, the mixture was stirred at minus 2° C. for 45 minutes. This solution of the diazo compound was then carefully added (in small portions) to a boiling solution of NaI (12.89 g, 86 mmol) (CAUTION: vigorous gas evolution). Upon completion of the addition, the reaction mixture was cooled down to room temperature and extracted with methylene chloride (50 mL) four times. The combined organic phase was washed with saturated NaHCO3 (40 mL) and water (40 mL), dried over Na2SO4, concentrated in vacuo. The residue was purified by silica gel chromatography to yield 4-iodo-2-nitrotoluene (6.07 g, 82%). 1H NMR (400 MHz, CDCl3): δ 8.28 (d, 1H, J=1.8 Hz, Ph-H), 7.81 (dd, 1H, J=2.2 and 8.1 Hz, Ph-H), 7.09 (d, 1H, J=8.1 Hz, Ph-H), 2.55 (s, 3H, CH3).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.15 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
12.89 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][C:5](N)=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].S(=O)(=O)(O)O.[Cl-].[Na+].N([O-])=O.[Na+].[Na+].[I-:24]>O>[I:24][C:5]1[CH:7]=[CH:8][C:2]([CH3:1])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
CC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.89 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.15 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Five
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12.89 g
Type
reactant
Smiles
[Na+].[I-]
Step Six
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at minus 2° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2° C.
CUSTOM
Type
CUSTOM
Details
did not exceed 0° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (50 mL) four times
WASH
Type
WASH
Details
The combined organic phase was washed with saturated NaHCO3 (40 mL) and water (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
IC1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.07 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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